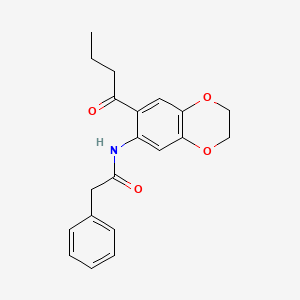![molecular formula C15H13N3O3 B11062002 2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B11062002.png)
2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which combines a chromene moiety with a pyrimidine ring, and the presence of a morpholine group. The fusion of these rings imparts unique chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one typically involves multicomponent reactions. One common method is the microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde under catalyst-free and solvent-free conditions. This method delivers the desired compound in good to excellent yields via an unexpected annulation pathway . Another method involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC rearrangement .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of microwave-assisted synthesis and multicomponent reactions suggests potential scalability for industrial applications. The catalyst-free and solvent-free conditions are advantageous for large-scale production due to reduced environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the substitution pattern at specific positions of the chromene and pyrimidine moieties is crucial for its antitumor activity . The compound’s lipophilicity also enables it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one can be compared with other similar compounds, such as:
5H-chromeno[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but lacks the morpholine group, which may affect its biological activity and chemical properties.
2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol:
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-morpholin-4-ylchromeno[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C15H13N3O3/c19-14-11-9-16-15(18-5-7-20-8-6-18)17-13(11)10-3-1-2-4-12(10)21-14/h1-4,9H,5-8H2 |
InChI Key |
SSXRSVUXVUHKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3,6-diamino-5-cyano-4-(4-methoxybenzoyl)thieno[2,3-B]pyridine-2-carboxylate](/img/structure/B11061920.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11061926.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11061932.png)
![N-(4-chlorophenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11061938.png)
![3-(2-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061944.png)
![1-(4-Chlorobenzyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11061948.png)
![ethyl 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B11061953.png)
methanone](/img/structure/B11061961.png)

![3-(Furan-2-yl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061967.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11061971.png)
![1-(5-bromothiophen-2-yl)-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11061978.png)
![5-bromo-1-[(2-chloroethoxy)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11061984.png)
![3-(1H-benzimidazol-2-yl)-7-(methylsulfanyl)[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11061987.png)
